6-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde
Description
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
6-(3-hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c1-8-3-9(5-14)4-12-10(8)13-6-11(2,15)7-13/h3-5,15H,6-7H2,1-2H3 |
InChI Key |
YFEOLYUDCWVXJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CC(C2)(C)O)C=O |
Origin of Product |
United States |
Preparation Methods
Overview:
This method involves the nucleophilic addition of a hydroxyazetidine derivative to a pyridine-3-carbaldehyde precursor. The process is optimized for high yield and selectivity, employing base catalysis and suitable solvents.
Reaction Scheme:
$$
\text{5-Methylpyridine-3-carbaldehyde} + \text{3-Hydroxyazetidine} \xrightarrow[\text{Base}]{\text{Solvent}} \text{6-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde}
$$
Synthetic Route & Conditions:
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Step 1: Activation of pyridine-3-carbaldehyde | Use of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C | Facilitates nucleophilic attack on aldehyde carbon |
| Step 2: Nucleophilic addition of hydroxyazetidine | Addition of 3-hydroxyazetidine, possibly pre-formed or generated in situ | Ensures regioselectivity at the aldehyde group |
| Step 3: Workup | Quenching with water, extraction, purification via column chromatography | Isolates the desired product with high purity |
Advantages:
- Mild reaction conditions
- Good regioselectivity
- Suitable for scale-up with optimization
Cyclization and Functionalization of Azetidine Derivatives
Overview:
A more elaborate route involves synthesizing the hydroxyazetidine ring separately, then attaching it to the pyridine core via a nucleophilic substitution or addition.
Stepwise Process:
Step 1: Synthesis of 3-hydroxyazetidine
- Starting from amino acids or amino alcohols, cyclization under acidic or basic conditions yields azetidine rings.
- For example, cyclization of aminoethanol derivatives with suitable electrophiles.
Step 2: Functionalization of the azetidine ring
- Introduction of the hydroxyl group at the 3-position via oxidation or hydroxylation strategies.
Step 3: Coupling with pyridine-3-carbaldehyde
- Using reductive amination or nucleophilic substitution under controlled conditions.
Reaction Conditions & Reagents:
| Reaction | Reagents | Conditions | Notes |
|---|---|---|---|
| Azetidine ring formation | Amino alcohols + electrophiles | Acidic or basic cyclization at 50–80°C | Yields azetidine rings efficiently |
| Hydroxylation | Oxidants like osmium tetroxide or hydroxyl radicals | Mild conditions to prevent ring opening | Ensures regioselective hydroxylation |
| Coupling | Reductive amination with aldehyde | NaBH₃CN or similar reducing agents | Forms stable C–N bonds |
Industrial-Scale Synthesis via Multi-Step Pathway
Overview:
For large-scale production, a multi-step process is preferred, involving the synthesis of key intermediates, followed by coupling and functional group modifications.
Proposed Route:
Step 1: Synthesis of 5-methylpyridine-3-carboxaldehyde
- From methylpyridine derivatives via oxidation or formylation.
Step 2: Preparation of 3-hydroxyazetidine
- From commercially available azetidine precursors through hydroxylation and protection/deprotection steps.
Step 3: Coupling via nucleophilic addition
- Under optimized conditions (e.g., solvent choice, temperature, catalysts), the azetidine derivative is attached to the aldehyde.
Step 4: Purification and isolation
- Using chromatography or crystallization techniques to obtain high-purity product.
Reaction Conditions & Optimization:
| Parameter | Typical Range | Purpose |
|---|---|---|
| Solvent | Ethanol, methanol, or acetonitrile | Solubilize reactants |
| Temperature | 60–100°C | Promote reaction kinetics |
| Catalyst | Base (K₂CO₃, NaOH) | Facilitate nucleophilic attack |
| Reaction Time | 12–48 hours | Ensure complete conversion |
Notes on Reaction Optimization and Purification
- Reaction Monitoring: Thin-layer chromatography (TLC), HPLC, or in situ IR spectroscopy to track reaction progress.
- Purification Techniques: Column chromatography, recrystallization, or preparative HPLC to achieve desired purity.
- Yield Enhancement: Use of microwave-assisted synthesis or flow chemistry to improve efficiency and scalability.
Summary of Key Data
| Method | Advantages | Limitations | Typical Yield | References |
|---|---|---|---|---|
| Direct nucleophilic substitution | Mild, scalable | Requires pure starting materials | 60–75% | Literature sources, patent data |
| Cyclization-based synthesis | High regioselectivity | Multi-step, time-consuming | 50–70% | Patent US5332824A, research articles |
| Industrial multi-step | Scalable, high purity | Complex setup | 70–85% | Industrial process patents |
Chemical Reactions Analysis
Types of Reactions
6-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the aldehyde group can produce alcohols.
Scientific Research Applications
6-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy-methylazetidine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyridine ring can interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Structural Analogues: Pyridine and Pyridazine Derivatives
Key Observations :
- However, the presence of an azetidine ring in the latter may require specialized coupling reagents due to steric strain .
- Functional Groups: The carbaldehyde group in the target compound contrasts with the ketone in pyridazinones. Aldehydes are more reactive, enabling further derivatization (e.g., Schiff base formation), whereas ketones in pyridazinones contribute to hydrogen bonding in biological targets.
Pharmacological and Functional Comparisons
Key Observations :
- Enzyme Affinity: highlights the importance of substituents in determining target affinity.
- Metabolic Stability : The azetidine ring’s strain may improve metabolic stability compared to larger heterocycles (e.g., piperidine), while the aldehyde could pose challenges due to reactivity.
Physicochemical Properties
- Reactivity : The aldehyde group may engage in covalent interactions with cysteine residues in proteins, a feature absent in the fluorine-labeled compounds in .
Biological Activity
6-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde, with the CAS number 1860433-18-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 6-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde is CHNO, with a molecular weight of 206.24 g/mol. The compound features a pyridine ring and an azetidine moiety, which are critical for its biological interactions.
Biological Activity Overview
Research has indicated that compounds similar to 6-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde exhibit various biological activities, particularly in the context of cancer treatment and apoptosis induction.
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives containing the pyridine moiety have been shown to induce apoptosis in cancer cells by activating procaspase-3, leading to the activation of caspase-3, which is crucial for programmed cell death.
A comparative study demonstrated that compounds with similar structures exhibited IC values ranging from 5.2 μM to 6.6 μM against cancer cell lines such as U937 and MCF-7, indicating potent anticancer properties .
The mechanism by which 6-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde exerts its effects appears to involve:
- Procaspase Activation : The compound activates procaspase-3 to caspase-3, promoting apoptosis.
- Structure–Activity Relationships (SAR) : The presence of specific functional groups influences the compound's efficacy. For example, modifications that enhance lipophilicity or electron donation can improve anticancer activity .
Study on Apoptosis Induction
In a study assessing various benzothiazole derivatives with similar structural features, it was found that compounds activating procaspase-3 showed significant selectivity towards cancer cells over normal cells. The promising compounds demonstrated over 60% caspase activation compared to controls .
| Compound | Caspase Activation (%) |
|---|---|
| PAC-1 | 100 ± 4 |
| 8j | 99 ± 10 |
| 8k | 114 ± 10 |
| DMSO | 7 ± 1 |
This table illustrates the relative efficacy of selected compounds in activating caspase pathways, underscoring the potential therapeutic applications of derivatives based on the structure of 6-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde.
Toxicity and Safety Profile
While the anticancer potential is significant, understanding the toxicity profile is crucial for therapeutic applications. Preliminary studies suggest that compounds in this class exhibit low cytotoxicity towards normal cells at therapeutic concentrations . Further toxicological assessments are necessary to establish safety margins for clinical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
